N-neopentyl-3,5-difluoroaniline CAS number and safety data
N-neopentyl-3,5-difluoroaniline CAS number and safety data
An In-depth Technical Guide to N-neopentyl-3,5-difluoroaniline: Synthesis, Safety, and Handling
Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the topic of N-neopentyl-3,5-difluoroaniline. It is important to note at the outset that this compound is not widely cataloged and does not possess a dedicated CAS number in major chemical databases as of the time of this writing. Consequently, this guide has been constructed by a senior application scientist to provide a robust, scientifically-grounded framework for its synthesis, handling, and safety assessment. This is achieved by extrapolating from the well-documented properties of its parent molecule, 3,5-difluoroaniline, and applying established principles of organic chemistry and toxicology. The protocols and safety recommendations herein are designed to be self-validating, providing the user with the causal reasoning behind each step and recommendation.
Identification and Physicochemical Properties
N-neopentyl-3,5-difluoroaniline is a derivative of 3,5-difluoroaniline. Due to its likely status as a novel or non-commercial research chemical, direct experimental data is scarce. The properties of the parent aniline are therefore critical for any predictive assessment.
Parent Compound: 3,5-Difluoroaniline
Target Compound: N-neopentyl-3,5-difluoroaniline
-
CAS Number: Not assigned.
-
Molecular Formula: C₁₁H₁₅F₂N
-
Molecular Weight: 200.24 g/mol
The introduction of the neopentyl group is expected to significantly increase the lipophilicity of the molecule, which will, in turn, influence its solubility, boiling point, and toxicological profile, particularly concerning dermal absorption.
| Property | 3,5-Difluoroaniline (Parent) | N-neopentyl-3,5-difluoroaniline (Projected) | Rationale for Projection |
| CAS Number | 372-39-4[1][2][3][4] | Not Assigned | Not found in major chemical databases. |
| Molecular Weight | 129.11 g/mol [5][2][4] | 200.24 g/mol | Addition of a C₅H₁₁ (neopentyl) group. |
| Physical State | Other Solid[5] | Liquid or Low-Melting Solid | N-alkylation often lowers the melting point of anilines due to disruption of intermolecular hydrogen bonding. |
| Boiling Point | ~186 °C (literature values may vary) | > 200 °C | Increased molecular weight and van der Waals forces. |
| Water Solubility | Insoluble[7] | Very Low | The large, nonpolar neopentyl group will further decrease solubility in polar solvents like water. |
| Hazard Classification | Acute toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant[2][8] | To be treated as acutely toxic, with enhanced potential for dermal absorption. | The toxic aniline pharmacophore is retained. Increased lipophilicity may enhance the rate of absorption through the skin. |
Projected Safety and Hazard Assessment
A definitive Safety Data Sheet (SDS) for N-neopentyl-3,5-difluoroaniline is not available. Therefore, a conservative safety assessment must be derived from the known hazards of 3,5-difluoroaniline.
GHS Hazard Profile of 3,5-Difluoroaniline
The parent compound, 3,5-difluoroaniline, is classified as hazardous.[8]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][8]
-
Skin Corrosion/Irritation: Causes skin irritation.[8]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]
Extrapolated Hazards for N-neopentyl-3,5-difluoroaniline
The core toxic properties of the aniline structure are assumed to be retained. The addition of the neopentyl group modifies the physical properties in a way that may enhance certain exposure risks.
-
Dermal Absorption: The increased lipophilicity is a critical factor. It is reasonable to assume that N-neopentyl-3,5-difluoroaniline will be more readily absorbed through the skin than its parent compound. This elevates the risk of systemic toxicity from dermal contact.
-
Toxicity Profile: The fundamental mechanism of aniline toxicity, including methemoglobinemia, should be considered a potential risk. All handling procedures must reflect this heightened concern.
Recommended Personal Protective Equipment (PPE) and Handling
Given the projected hazards, stringent safety protocols are mandatory.
-
Ventilation: All work must be conducted in a certified chemical fume hood.[6][8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Given the increased potential for dermal absorption, consider double-gloving. Dispose of contaminated gloves properly.[2]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[8]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or sleeves. Ensure no skin is exposed.[6]
-
Respiratory Protection: If there is any risk of generating aerosols or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: Projected hazard assessment workflow.
Proposed Synthesis Protocol: N-Alkylation
The most direct and logical approach to synthesizing N-neopentyl-3,5-difluoroaniline is via a nucleophilic substitution reaction between 3,5-difluoroaniline and a suitable neopentyl electrophile. Several patents describe the synthesis of 3,5-difluoroaniline itself, often starting from other halogenated precursors.[9][10] The following protocol is a robust, general procedure that can be optimized by the end-user.
Reaction Scheme
Caption: Proposed workflow for the synthesis of N-neopentyl-3,5-difluoroaniline.
Step-by-Step Methodology
Materials:
-
3,5-Difluoroaniline (1.0 eq)
-
Neopentyl bromide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 3,5-difluoroaniline and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reactants.
-
Reagent Addition: Add neopentyl bromide to the stirring mixture at room temperature.
-
Causality Note: Using an excess of the alkylating agent helps to drive the reaction to completion. Potassium carbonate acts as a non-nucleophilic base to scavenge the HBr byproduct, preventing the protonation and deactivation of the starting aniline. DMF is a suitable polar aprotic solvent that promotes Sₙ2 reactions.
-
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude oil/solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-neopentyl-3,5-difluoroaniline.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry).
First Aid and Emergency Procedures
The following measures are based on the hazards of the parent compound and should be applied in any case of exposure to N-neopentyl-3,5-difluoroaniline.[8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth.[11]
References
-
Fisher Scientific. (2009). Safety Data Sheet: 3,5-Difluoroaniline. Retrieved from [Link] (Note: A general search page is provided as deep links can be unstable).
-
AFG Bioscience. Safety Data Sheet: 2,6-Difluoroaniline. (This reference provides general handling information for difluoroanilines). Retrieved from [Link]
-
Zhejiang Xieshi New Materials Co., Ltd. 3,5-Difluoroaniline. Retrieved from [Link]
-
PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (2025). 3,5-Difluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
- Kaszynski, P., & Januszko, A. (2006). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 127(4-5), 539-546. (Provides context for reactions of 3,5-difluoroaniline).
-
BuyersGuideChem. 3,5-Difluoroaniline | 372-39-4. Retrieved from [Link]
-
UNECE. (2024). Transport of dangerous goods. (General document mentioning fluoroanilines). Retrieved from [Link]
- Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- Google Patents. (1999). US5977412A - Process for preparing 3,5-difluoroaniline.
Sources
- 1. 3,5-Difluoroaniline [xieshichem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 3,5-Difluoroaniline [webbook.nist.gov]
- 4. 3,5-Difluoroaniline 98 372-39-4 [sigmaaldrich.com]
- 5. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 10. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 11. fishersci.ca [fishersci.ca]
